2-(2,2-Difluoroethoxy)quinoline-4-carbonitrile
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Overview
Description
2-(2,2-Difluoroethoxy)quinoline-4-carbonitrile is a chemical compound with the molecular formula C12H8F2N2O and a molecular weight of 234.206. It is commonly used in the field of organic and pharmaceutical chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, has been demonstrated to be quite easy to produce by utilizing various synthetic approaches to obtain pharmacologically active derivatives . Classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield employing procedures that fulfill one of the twelve green chemistry principles, “safer solvent” .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with a difluoroethoxy group attached at the 2-position and a carbonitrile group attached at the 4-position.Chemical Reactions Analysis
Quinoline and its various derivatives have been demonstrated to be quite easy to produce by utilizing various synthetic approaches to obtain pharmacologically active derivatives . Some of the synthesis techniques include classical synthesis of quinoline .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Photovoltaic Properties
Quinoline derivatives, specifically 4H-pyrano[3,2-c]quinoline derivatives, have been studied for their photovoltaic properties. They are used in the fabrication of organic–inorganic photodiode devices. These devices exhibit rectification behavior and photovoltaic properties under both dark and illumination conditions, making them suitable for use as photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).
Polymer Film Studies
Quinoline derivatives have been used as prefluorescent probes in polymer films to monitor free radical processes. This methodology utilizes the efficient intramolecular quenching of quinoline fluorescence by paramagnetic nitroxide, which is disabled when it reacts with carbon-centered radicals (Aspée et al., 2003).
Corrosion Inhibitors
Quinoline derivatives are effective corrosion inhibitors for mild steel in acidic mediums. Their corrosion inhibition properties are due to the adsorption of inhibitor molecules on the metal surface, as evidenced by electrochemical impedance spectroscopy and potentiodynamic polarization measurements (Singh, Srivastava, & Quraishi, 2016).
Structural and Optical Properties
The structural and optical properties of certain quinoline derivatives thin films have been explored. These studies include the determination of absorption parameters, oscillator strength, electric dipole strength, and the analysis of electron transition types (Zeyada, El-Nahass, & El-Shabaan, 2016).
Computational Chemistry Studies
Quinoline derivatives have been the subject of computational studies to understand their properties. This includes density functional theory (DFT) studies, which help in understanding the molecular structure, spectroscopic characterization, and chemical reactivity (Al-Ahmary et al., 2018).
Safety and Hazards
properties
IUPAC Name |
2-(2,2-difluoroethoxy)quinoline-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O/c13-11(14)7-17-12-5-8(6-15)9-3-1-2-4-10(9)16-12/h1-5,11H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTFDEPILJKMHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)OCC(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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